Norbornene

Description

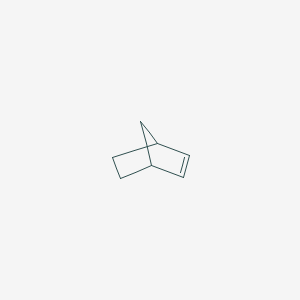

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S)-bicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNLZVQOOSMTJK-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-66-8 | |

| Record name | Bicyclo(2.2.1)heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,9,10-trinorborn-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORBORNENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q51FLS550 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 Ene and Its Derivatives

Diels-Alder Reaction as a Primary Synthetic Route for Bicyclo[2.2.1]hept-2-ene

The Diels-Alder reaction, a [4+2] cycloaddition, stands as the most fundamental and widely employed method for the synthesis of the bicyclo[2.2.1]hept-2-ene framework. This pericyclic reaction involves the concerted interaction of a conjugated diene with a dienophile to form a six-membered ring.

Cyclopentadiene (B3395910) and Ethylene (B1197577) Adduct Formation

The parent compound, bicyclo[2.2.1]hept-2-ene, is classically synthesized through the Diels-Alder reaction between cyclopentadiene and ethylene. askfilo.comyoutube.com Cyclopentadiene, being a cyclic and conformationally locked s-cis diene, is highly reactive in this transformation. nih.gov The reaction proceeds by heating the reactants, leading to the formation of the bicyclic adduct. askfilo.com

The high reactivity of cyclopentadiene in normal electron-demand Diels-Alder reactions makes its cycloadditions efficient, often resulting in high yields. nih.gov This particular reaction yields norbornene as a crystalline solid. evitachem.com

| Diene | Dienophile | Product | Reaction Conditions |

|---|---|---|---|

| Cyclopentadiene | Ethylene | Bicyclo[2.2.1]hept-2-ene (this compound) | Thermal |

Sequential Diels-Alder and Rearrangement Processes for Functionalized Bicyclo[2.2.1]heptanes

More complex, functionalized bicyclo[2.2.1]heptane derivatives can be synthesized through sequential Diels-Alder reaction and rearrangement processes. nih.govacs.orgdntb.gov.ua This approach allows for the introduction of diverse functionalities and the creation of novel structures. The initial Diels-Alder reaction can be followed by rearrangements, the outcomes of which are often dependent on the substitution pattern of the dienes used. nih.govacs.org For instance, a sequence involving a Diels-Alder reaction followed by subsequent rearrangements has been developed to synthesize various functionalized bicyclo[2.2.1]heptanes. nih.gov

When the initial Diels-Alder reaction is catalyzed by a chiral Lewis acid, it is possible to obtain bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. nih.govacs.org

Evaluation of Reaction Parameters and Kinetic Models in Diels-Alder Synthesis

The kinetics of the Diels-Alder reaction between cyclopentadiene and ethylene have been studied to understand the reaction mechanism and optimize conditions. The reaction is reversible, and at higher temperatures, a retro-Diels-Alder reaction can occur, breaking the adduct back down into the starting diene and dienophile. masterorganicchemistry.com

Kinetic studies of the gas-phase reaction between cyclopentadiene and ethylene support a second-order reaction for the addition and a first-order reaction for the decomposition (retro-Diels-Alder). rsc.org The rate of the Diels-Alder reaction is significantly influenced by the electronic nature of the reactants. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene can accelerate the reaction. masterorganicchemistry.com

A study on the kinetics of the reversible Diels-Alder reaction between cyclopentadiene and ethylene in the gas phase provided the following Arrhenius parameters: rsc.org

| Reaction | log(A) | Ea (kcal/mol) |

|---|---|---|

| Addition (k1) | 7.59 ± 0.63 | 23.67 ± 1.56 |

| Decomposition (k-1) | 14.26 ± 0.28 | 44.54 ± 0.72 |

Enantioselective Synthesis of Chiral Bicyclo[2.2.1]hept-2-ene Derivatives

The bicyclo[2.2.1]heptene framework is chiral, and the synthesis of enantiomerically pure derivatives is of significant interest, particularly for applications in asymmetric synthesis and pharmaceuticals.

Chiral Catalyst Systems in Asymmetric Cycloaddition Reactions (e.g., Oxazaborolidines, BINOL-TiBr2)

Asymmetric Diels-Alder reactions are a powerful tool for the enantioselective synthesis of chiral bicyclo[2.2.1]hept-2-ene derivatives. This is often achieved using chiral Lewis acid catalysts that coordinate to the dienophile, creating a chiral environment that directs the approach of the diene.

Oxazaborolidines: Chiral oxazaborolidines, particularly when activated by a Brønsted acid, have proven to be highly effective catalysts for the enantioselective Diels-Alder reaction of substituted cyclopentadienes. organic-chemistry.org Cationic oxazaborolidine salts can afford Diels-Alder adducts in excellent yields and with high enantioselectivities. organic-chemistry.orgnih.govnih.gov These catalysts can overcome challenges associated with the sigmatropic rearrangements of monosubstituted cyclopentadienes, leading to single regioisomers with excellent stereocontrol. organic-chemistry.org For example, a Brønsted acid-activated chiral oxazaborolidine has been used to catalyze the reaction between substituted cyclopentadienes and ethyl acrylate, achieving greater than 99% enantiomeric excess (ee). organic-chemistry.org

BINOL-TiBr2: While specific data on BINOL-TiBr2 for bicyclo[2.2.1]hept-2-ene synthesis is limited in the provided search results, BINOL-derived titanium complexes are well-established as effective catalysts in a variety of enantioselective transformations, including cycloadditions. researchgate.netelsevierpure.com The chiral BINOL ligand creates a stereochemically defined environment around the titanium center, which can induce high levels of asymmetry in the product. The principle involves the coordination of the dienophile to the chiral Lewis acidic titanium complex, thereby directing the facial selectivity of the diene's approach.

| Catalyst System | Reactants | Key Feature | Reported Enantioselectivity |

|---|---|---|---|

| Brønsted Acid-Activated Chiral Oxazaborolidine | Substituted Cyclopentadienes and Ethyl Acrylate | High regioselectivity and enantioselectivity | >99% ee organic-chemistry.org |

| BINOL-Ti Complexes | General Dienophiles and Dienes | Effective in various asymmetric cycloadditions | High ee values in related reactions researchgate.net |

Biocatalytic Approaches to Asymmetric Synthesis (e.g., Lipase-Catalyzed Transesterification)

Biocatalysis offers an alternative and often highly selective method for accessing enantiomerically pure compounds. Enzymes, such as lipases, can be used to resolve racemic mixtures of bicyclo[2.2.1]hept-2-ene derivatives.

Lipase-catalyzed transesterification is a common strategy for the kinetic resolution of racemic alcohols. jst.go.jp In this process, a lipase (B570770) selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been successfully applied to the asymmetric synthesis of chiral cis-endo-5-norbornene-2,3-dimethanol monoacetate. jst.go.jpnih.gov Porcine Pancreatic Lipase (PPL) has been used in the transesterification of this compound methanol (B129727) derivatives in methyl acetate (B1210297), demonstrating the feasibility of this biocatalytic approach. lookchem.com

The efficiency of such resolutions can be very high, leading to products with excellent enantiomeric excess. For example, the lipase-catalyzed transesterification of a racemic bicyclic alcohol has been reported to yield both the desired alcohol and the corresponding acetate with enantiomeric excesses greater than 98% and 99%, respectively. researchgate.net

Kinetic Resolution Techniques for Enantiomeric Separation

The separation of enantiomers of bicyclo[2.2.1]hept-2-ene derivatives is crucial for their application in asymmetric synthesis and materials science. Kinetic resolution is a powerful method to achieve this separation.

Enzymatic kinetic resolution has proven to be a highly effective technique for resolving racemic mixtures of this compound derivatives. Lipases, in particular, are widely used due to their high enantioselectivity. For instance, the kinetic resolution of racemic esters of this compound derivatives can be efficiently achieved using a lipase. This process selectively hydrolyzes one enantiomer of the ester, leaving the unreacted enantiomer in high enantiomeric excess.

A specific example involves the lipase-catalyzed enantioselective acetylation and deacetylation of a 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene skeleton to produce enantiopure forms. In a systematic screening of lipases and solvents, Candida antarctica lipase B (CALB) on an acrylic resin in pentane (B18724) was identified as the optimal system for acetylation. This system yielded the (+)-acetate with over 98% enantiomeric excess (ee) at 40% conversion in just 30 minutes. For the deacetylation of the corresponding racemic acetate, CALB in toluene (B28343) was found to be the most effective, providing the (+)-alcohol with over 99% ee at 49% conversion after 18 hours nih.gov. The absolute stereochemistry of the resulting product was confirmed by X-ray diffraction analysis of its 3,5-dinitrobenzoate (B1224709) derivative nih.gov.

| Enzymatic Resolution Method | Enzyme | Solvent | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Time |

| Acetylation | Candida antarctica lipase B | Pentane | (+)-acetate | 40 | >98 | 30 min |

| Deacetylation | Candida antarctica lipase B | Toluene | (+)-alcohol | 49 | >99 | 18 h |

Palladium/Chiral this compound Cooperative Catalysis in Asymmetric Functionalization

Palladium/norbornene (Pd/NBE) cooperative catalysis, also known as the Catellani reaction, has emerged as a powerful tool for the synthesis of polysubstituted arenes. d-nb.infonih.govsciengine.comscinito.ai This strategy enables the sequential functionalization of both the ortho and ipso positions of aryl halides in a single operation. nih.govsciengine.com The use of a chiral this compound derivative (NBE*) as a co-catalyst has significantly advanced the field, allowing for the asymmetric synthesis of various chiral molecules. sciengine.com

In this catalytic system, the chiral this compound not only acts as a transient mediator but also as the source of chirality, enabling the construction of central, axial, and planar chirality with high enantioselectivity. sciengine.com This methodology has been successfully applied to the synthesis of C-N axially chiral scaffolds and ferrocenes with both axial and planar chiralities. d-nb.infoacs.org

A notable application of this strategy is the enantioselective assembly of ferrocenes with both axial and planar chiralities. acs.org In this domino reaction, the initial axial chirality is established through Pd/NBE* cooperative catalysis, which then directs the subsequent C-H activation to control the planar chirality in a diastereoselective manner. acs.org This approach has been used to synthesize a variety of five- to seven-membered benzo-fused ferrocenes with excellent enantioselectivities (>99% ee) and diastereoselectivities (>19:1 d.r.). acs.org

The development of chiral dinitrogen ligands has further expanded the scope of asymmetric Pd/norbornene cooperative catalysis, providing an efficient route to C-N axially chiral compounds. d-nb.info This approach offers high reactivity and good enantioselectivity, making it a practical method for synthesizing these valuable chiral scaffolds. d-nb.info

| Catalytic System | Chiral Source | Target Chirality | Key Features | Representative Application |

| Palladium/Chiral this compound (Pd/NBE*) | C2-substituted chiral this compound | Central, Axial, Planar | Sequential ortho and ipso functionalization of aryl halides | Synthesis of axially and planar chiral ferrocenes |

| Palladium/Chiral Dinitrogen Ligand/Norbornene | Chiral dinitrogen ligand | Axial (C-N) | High reactivity and enantioselectivity | Assembly of C-N axially chiral scaffolds |

Synthesis of Diverse Functionalized Bicyclo[2.2.1]hept-2-ene Derivatives

The inherent reactivity of the strained double bond in bicyclo[2.2.1]hept-2-ene makes it an ideal starting material for the synthesis of a wide array of functionalized derivatives. These derivatives are valuable as monomers for polymerization, as complex scaffolds in medicinal chemistry, and as ligands in organometallic chemistry.

Preparation of Functionalized this compound Monomers for Polymerization

Functionalized this compound monomers are key precursors for the synthesis of polymers with tailored properties via ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. acs.orgpromerus.com The functional groups introduced onto the this compound scaffold can control the physical and chemical properties of the resulting polymers.

This compound-based monomers for ROMP can be synthesized on a multigram scale starting from readily available materials like cis-5-norbornene-exo-2,3-dicarboxylic anhydride (B1165640) and hydrazine (B178648). acs.org Further reaction with carboxylic acid chlorides can yield a variety of functionalized monomers. These monomers, when subjected to ROMP using a Grubbs third-generation catalyst, produce well-defined polymers with controlled molecular weights and narrow dispersities. acs.org The synthesis of amphiphilic block copolymers is also possible, leading to materials that can self-assemble into various nanostructures. acs.org

For addition polymerization, this compound-type monomers with substituents such as perfluorophenyl groups can be prepared. mdpi.com For instance, 3-pentafluorophenyl-exo-tricyclononene-7, synthesized via a [2+2+2]-cycloaddition reaction, can be polymerized using a palladium-based catalytic system to yield high-molecular-weight polymers. mdpi.com Similarly, this compound monomers bearing bromoalkyl groups are synthesized for use as precursors to anion exchange membranes. nih.gov The synthesis of these monomers often involves the Diels-Alder reaction between cyclopentadiene and a functionalized alkene. nih.gov

| Polymerization Type | Monomer Synthesis Strategy | Example Monomer | Catalyst | Resulting Polymer Properties |

| ROMP | Reaction of cis-5-norbornene-exo-2,3-dicarboxylic anhydride with hydrazine and subsequent acylation. acs.org | N-Amino this compound Imides | Grubbs 3rd Generation | Controlled molecular weight, narrow dispersity, potential for self-assembly. acs.org |

| Addition Polymerization | [2+2+2]-cycloaddition of quadricyclane (B1213432) and pentafluorophenylethylene. mdpi.com | 3-pentafluorophenyl-exo-tricyclononene-7 | Pd(OAc)₂/PCy₃/NaBARF | High molecular weight, soluble, potential for gas separation membranes. mdpi.com |

| Addition Polymerization | Diels-Alder reaction of cyclopentadiene and an allyl bromide. nih.gov | 5-(Bromomethyl)-2-norbornene | (NHC)Pd-systems | High molecular weight, precursors for anion exchange membranes. nih.gov |

Multistep Synthesis Strategies for Complex this compound Scaffolds

The rigid bicyclo[2.2.1]hept-2-ene framework is a valuable scaffold for the multistep synthesis of complex and biologically active molecules. Its well-defined stereochemistry allows for precise control over the spatial arrangement of functional groups.

A prominent example is the synthesis of epibatidine (B1211577), a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog. nih.govresearchgate.net Several synthetic routes to epibatidine utilize a this compound-based intermediate. nih.govnih.govscielo.br One approach involves a highly exo-selective asymmetric hetero-Diels-Alder reaction to construct the bicyclic core. nih.gov Another strategy employs a reductive, stereoselective, palladium-catalyzed Heck-type coupling between an N-Boc protected azathis compound and a halopyridine. nih.gov These multistep syntheses often involve key transformations such as fluoride-promoted fragmentation and Hofmann rearrangement to elaborate the this compound scaffold into the final natural product. nih.gov

The this compound scaffold is also utilized in the development of potential cancer treatments. nih.gov Structural modifications of the bicyclic ring with various functional groups, such as alkyl, aryl, or heteroaryl rings, can lead to compounds with significant biological activity. nih.gov The ability to decorate the this compound framework at different positions allows for the fine-tuning of its interaction with biological targets. nih.gov

Synthesis of Platinum(0) Complexes of Bicyclo[2.2.1]hept-2-ene

Bicyclo[2.2.1]hept-2-ene is an excellent ligand for stabilizing low-valent transition metals, particularly platinum(0). These complexes are valuable starting materials for the synthesis of other platinum compounds and are used as catalysts in various organic transformations.

A common and efficient method for the synthesis of tris(η²-bicyclo[2.2.1]hept-2-ene)platinum(0) involves the reduction of a platinum(II) precursor in the presence of excess this compound. thieme-connect.de For example, finely powdered dichloro(η⁴-cycloocta-1,5-diene)platinum(II) ([PtCl₂(cod)]) can be reacted with bicyclo[2.2.1]hept-2-ene in diethyl ether at low temperatures. thieme-connect.de This method provides a convenient route to the desired platinum(0) complex.

Another approach involves the reaction of a secondary phosphine (B1218219) platinum(II) complex with [Pt(this compound)₃] and triphenylphosphine (B44618) (PPh₃). acs.orgresearchgate.net This reaction can lead to the formation of various phosphido-bridged platinum(I) and platinum(II) hydride derivatives, demonstrating the utility of the platinum-norbornene complex as a reactive intermediate. acs.org

The synthesis of (bicyclo[2.2.1]hept-2-ene)bis(triphenylphosphine)platinum(0) complexes has also been reported, providing access to platinum(0) complexes with different ligand environments. acs.org These complexes are important for studying the fundamental reactivity of platinum(0) and for developing new catalytic applications.

Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Hept 2 Ene

Strain-Induced Reactivity in Bicyclo[2.2.1]hept-2-ene

Electronic Structure and Strain Energy Considerations

Bicyclo[2.2.1]hept-2-ene, commonly known as norbornene, possesses a rigid bicyclic framework characterized by significant ring strain, which is a primary determinant of its chemical reactivity. evitachem.com The structure consists of two fused cyclopentane (B165970) rings, where the double bond is located at the 2-position. evitachem.com This arrangement imposes considerable geometric constraints, leading to both angle strain and torsional strain. evitachem.com The inherent strain energy of the molecule is estimated to be approximately 18-20 kcal/mol. evitachem.comswarthmore.edu This high strain energy, particularly associated with the olefinic bond, makes the molecule highly susceptible to reactions that can relieve this strain, such as addition reactions. evitachem.com The double bond in the bicyclic system is significantly distorted from planarity, which contributes to its enhanced reactivity compared to unstrained alkenes.

Computational methods are often employed to quantify the strain energy. One direct approach involves using computational group equivalents, where group increments are developed to estimate a strain-free electronic energy for a molecule. The difference between the computed electronic energy of the actual molecule and the estimated strain-free energy provides the strain energy. swarthmore.edu

Fundamental Reaction Mechanisms

Olefin Addition Reactions of the Bicyclo[2.2.1]hept-2-ene Double Bond

The strained double bond in bicyclo[2.2.1]hept-2-ene is highly susceptible to electrophilic attack. This reactivity is fundamental to the functionalization of the bicyclic core. Reactions such as halogenation and hydration proceed via addition across the olefinic bond.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond in nonpolar solvents yields dihalogenated derivatives.

Hydration : In a reaction typically catalyzed by a strong acid, a water molecule can be added across the double bond to form a hydroxy-substituted bicyclo[2.2.1]heptane. The mechanism begins with the protonation of the alkene to generate the most stable carbocation intermediate, which is subsequently attacked by a water molecule acting as a nucleophile. A final deprotonation step yields the alcohol product.

The stereochemical outcome of these additions is often influenced by the rigid, U-shaped structure of the bicyclic system, which can direct the approach of the electrophile.

Cycloaddition Reactions and Stereochemical Outcomes

Bicyclo[2.2.1]hept-2-ene readily participates as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. evitachem.commdpi.org These reactions are characterized by high stereoselectivity, leading to the formation of complex polycyclic structures. evitachem.com The rigid conformation of the this compound scaffold allows for clear differentiation between the exo and endo faces, leading to predictable stereochemical outcomes.

Research involving Diels-Alder reactions with various dienes has shown high stereospecificity. For instance, cycloadditions with certain metalloles have been observed to exclusively form exo,endo-adducts. mdpi.org The inherent strain and electronic properties of the this compound double bond make it a valuable substrate for investigating the mechanisms and stereochemical pathways of pericyclic reactions.

Oxidation Reactions and Stereoselectivity (e.g., Epoxidation)

The double bond of bicyclo[2.2.1]hept-2-ene is readily oxidized, with epoxidation being a well-studied example. This reaction typically proceeds with high stereoselectivity due to the steric properties of the bicyclic system. Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), are commonly used to convert the double bond into an epoxide. evitachem.com

The stereochemistry of epoxidation is largely governed by steric hindrance. For unsubstituted this compound, the oxidant preferentially approaches from the less sterically hindered exo face, resulting in the formation of the exo-epoxide almost exclusively (99–99.5%). dnu.dp.ua However, the presence of substituents, particularly at the 7-syn position, can significantly alter this stereoselectivity. Steric repulsion between a bulky syn-7-substituent and the approaching oxidant can favor the formation of the endo-epoxide. dnu.dp.ua In contrast, a substituent capable of hydrogen bonding, like a hydroxyl group, can stabilize the exo transition state, reinforcing the preference for exo-attack. dnu.dp.uadnu.dp.ua

| Substituent (X) at 7-syn Position | exo-Epoxide Product (%) |

|---|---|

| H | 99–99.5 |

| Cl | 62.0 |

| Me | 6–14 |

| Me3Sn | 55.0 |

| Br | 45.0 |

| t-Bu | 0.0 |

Reduction Reactions (e.g., Hydrogenation)

The double bond in bicyclo[2.2.1]hept-2-ene can be saturated through reduction reactions, most commonly catalytic hydrogenation. evitachem.com This reaction yields the corresponding saturated alkane, bicyclo[2.2.1]heptane, often referred to as norbornane (B1196662). The process typically involves hydrogen gas and a metal catalyst, such as palladium on carbon. evitachem.comucla.edu

The stereochemistry of the hydrogen addition is also influenced by the bicyclic structure. Reduction of substituted norbornenes using diimide has been shown to occur predominantly from the exo-face, leading to the endo-product as the major isomer. researchgate.net The choice of catalyst and reaction conditions can significantly affect the composition of the product mixture. ucla.edu

| Reagent/Catalyst | Product | Key Finding | Source |

|---|---|---|---|

| H2 / Palladium on Carbon | Bicyclo[2.2.1]heptane | Standard method for saturating the double bond. | evitachem.com |

| Diimide | endo-Substituted Bicyclo[2.2.1]heptane | Addition of hydrogen occurs predominantly from the exo-face. | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of Bicyclo[2.2.1]hept-2-ene is dominated by the high ring strain of its bridged bicyclic structure, which makes the double bond particularly susceptible to addition reactions. True electrophilic or nucleophilic substitution reactions directly at the double bond are not characteristic of this compound. Instead, the alkene typically undergoes reactions where electrophiles add across the π-bond.

Nucleophilic substitution reactions are also not a primary feature of the parent alkene, Bicyclo[2.2.1]hept-2-ene. Such reactions would necessitate the presence of a leaving group on the carbon framework. In derivatives of bicyclo[2.2.1]hept-2-ene that contain suitable functional groups, nucleophilic substitution can occur. For instance, in Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, the carboxylic acid moiety can undergo nucleophilic acyl substitution to form esters or amides, but this is a reaction of the substituent rather than the core bicyclic alkene structure.

Sigmatropic Rearrangements and Isomerizations

Bicyclo[2.2.1]hept-2-ene and its derivatives are involved in several notable sigmatropic rearrangements and isomerizations, often driven by the release of ring strain or photochemical activation. These reactions provide pathways to alternative bicyclic and tricyclic frameworks.

A classic example is the thermal isomerization of bicyclo[3.2.0]hept-2-ene to bicyclo[2.2.1]hept-2-ene. researchgate.netacs.org This transformation is a formal wikipedia.orgnih.gov sigmatropic carbon shift. researchgate.net Mechanistic studies, including kinetic analyses and deuterium (B1214612) labeling, have investigated the stereochemistry of this rearrangement. njit.edujst.go.jp The reaction is understood to proceed through a singlet diradical intermediate traversing a flat potential energy surface rather than a fully concerted, orbital symmetry-allowed pathway. york.ac.uknih.govresearchgate.net This diradical mechanism accounts for the observed stereochemical outcomes. researchgate.net

Photochemical rearrangements of bicyclo[2.2.1]heptene derivatives also proceed via sigmatropic shifts. For instance, the irradiation of Bicyclo[2.2.1]heptene-2-carbonitrile results in its conversion to two main products through competing pathways. mcmaster.ca The major product, bicyclo[4.1.0]hept-2-ene-1-carbonitrile, is formed via a wikipedia.orgnih.gov-sigmatropic shift, while the minor product, tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile, arises from a wikipedia.orgorganicreactions.org-sigmatropic shift. mcmaster.ca These reactions are considered orbital symmetry-allowed photochemical processes, although further investigation is needed to determine if they are concerted or involve diradical intermediates. mcmaster.ca

| Reaction Type | Starting Material | Product(s) | Conditions | Mechanism |

|---|---|---|---|---|

| Thermal Isomerization | Bicyclo[3.2.0]hept-2-ene | Bicyclo[2.2.1]hept-2-ene | Thermal (e.g., 276 °C, gas phase) njit.edu | wikipedia.orgnih.gov Sigmatropic Carbon Shift (via diradical intermediate) york.ac.ukresearchgate.net |

| Photochemical Rearrangement | Bicyclo[2.2.1]heptene-2-carbonitrile | Bicyclo[4.1.0]hept-2-ene-1-carbonitrile and Tricyclo[4.1.0.0³,⁷]heptane-7-carbonitrile | Irradiation (medium pressure Hg lamp) mcmaster.ca | wikipedia.orgnih.gov and wikipedia.orgorganicreactions.org Sigmatropic Shifts mcmaster.ca |

Catalytic Reaction Mechanisms Involving Bicyclo[2.2.1]hept-2-ene

Palladium-Mediated C-H Functionalization Mechanisms (e.g., Catellani-type Reactions)

Bicyclo[2.2.1]hept-2-ene, commonly known as this compound, plays a crucial role as a transient mediator in palladium-catalyzed C-H functionalization reactions, most notably the Catellani reaction. wikipedia.orgchem-station.com This powerful methodology enables the selective difunctionalization of aryl halides at both the ortho and ipso positions in a single operation. nih.govorganicreactions.orgnih.gov

The generally accepted catalytic cycle for the Catellani reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a Pd(0) catalyst, forming an arylpalladium(II) species. wikipedia.orgnih.gov This intermediate then undergoes carbopalladation via migratory insertion of a this compound molecule. wikipedia.org A key feature of the resulting aryl-norbornyl-palladium complex is its inability to undergo β-hydride elimination due to the geometric constraints of the bicyclic system (Bredt's Rule). wikipedia.org

This stable intermediate then undergoes an intramolecular electrophilic C-H activation at the ortho position of the aryl group, forming a five-membered palladacycle. wikipedia.orgnih.gov This palladacycle is a key intermediate that acts as a scaffold for subsequent reactions. nih.gov It can then react with an electrophile (e.g., an alkyl halide) in a second oxidative addition step, generating a Pd(IV) intermediate. wikipedia.orgresearchgate.netrsc.org Reductive elimination from this Pd(IV) species forms the new C-C bond at the ortho position. wikipedia.org Finally, the this compound molecule is expelled in a β-carbon elimination step, and the catalytic cycle is completed by a terminating cross-coupling reaction (such as Suzuki or Heck coupling) at the ipso position, which regenerates the Pd(0) catalyst. wikipedia.org

| Step | Description | Key Intermediates | Palladium Oxidation State Change |

|---|---|---|---|

| 1. Oxidative Addition | Aryl halide adds to the palladium catalyst. | Arylpalladium(II) complex | Pd(0) → Pd(II) |

| 2. Migratory Insertion | This compound inserts into the Aryl-Pd bond. | Aryl-norbornyl-palladium(II) complex | None |

| 3. C-H Activation | Intramolecular palladation at the ortho position of the aryl group. | Five-membered palladacycle | None |

| 4. Second Oxidative Addition | An electrophile (e.g., alkyl halide) adds to the palladacycle. | Pd(IV) complex wikipedia.orgnih.gov | Pd(II) → Pd(IV) |

| 5. Reductive Elimination | Formation of the ortho C-C bond. | Pd(II) complex | Pd(IV) → Pd(II) |

| 6. Termination | This compound extrusion followed by ipso cross-coupling. | Final organic product | Pd(II) → Pd(0) |

Migratory Insertion Pathways in Transition Metal Catalysis

Migratory insertion of bicyclo[2.2.1]hept-2-ene into transition metal-carbon bonds is a fundamental step in various catalytic processes, including the Catellani reaction and vinyl addition polymerizations. nih.govnih.govresearchgate.net The high reactivity of this compound in this step is attributed to the significant ring strain (approximately 21.6 kcal/mol) of its double bond, which is substantially relieved upon conversion from sp² to sp³ hybridization during insertion. nih.gov

The insertion process typically involves the coordination of the this compound double bond to the metal center, followed by the concerted migration of an adjacent alkyl or aryl group from the metal to one of the alkene carbons, forming a new metal-carbon σ-bond. rsc.org In palladium catalysis, the migratory insertion of this compound into an aryl-palladium(II) bond is a key step that precedes the C-H activation in Catellani-type reactions. nih.gov

A critical mechanistic feature of reactions involving this compound is the stereochemistry of the resulting alkyl-metal intermediate and its subsequent reactivity. After migratory insertion, the metal is situated in an exo position on the norbornyl skeleton. nih.gov This configuration prevents subsequent β-hydride elimination, a common termination pathway for many catalytic reactions involving alkenes. This is because the bridgehead proton is sterically inaccessible for elimination (violating Bredt's rule), and the other β-hydrogen is in a cis orientation to the metal center, making syn-elimination impossible. wikipedia.org This kinetic stability of the norbornyl-palladium intermediate is what allows for subsequent reactions like C-H activation to occur, forming the basis of the unique reactivity observed in palladium/norbornene cooperative catalysis. nih.gov

Polymerization of Bicyclo 2.2.1 Hept 2 Ene

Vinyl/Addition

Vinyl/addition polymerization of Bicyclo[2.2.1]hept-2-ene is a process that proceeds by opening the double bond of the monomer, leaving the bicyclic structure intact. hhu.de This method, also referred to as coordination-insertion polymerization, results in a saturated polymer backbone composed of 2,3-linked bicyclic units. researchgate.netresearchgate.net The resulting polynorbornene is characterized by its high thermal and chemical stability, elevated glass transition temperatures, and desirable dielectric properties, making it a material of interest for applications such as interlevel dielectrics in microelectronics. hhu.denih.gov

A variety of late transition metal catalysts, particularly those based on nickel, palladium, zirconium, and chromium, have been effectively employed for the vinyl polymerization of this compound. hhu.de

Nickel (Ni) Catalysts: Nickel-based catalysts have demonstrated the ability to homopolymerize polar this compound derivatives. rsc.org For instance, certain bispyrazolylimine dinickel(II) complexes, when activated by methylaluminoxane (B55162) (MAO), exhibit high activity for this compound polymerization, producing high molecular weight polythis compound. researchgate.net

Palladium (Pd) Catalysts: Palladium complexes are among the most extensively studied catalysts for this process. Cationic palladium(II) complexes, such as those with weakly coordinated nitrile ligands, show significantly increased activity compared to earlier neutral palladium(II) halides. researchgate.net More recently, Pd-catalysts bearing N-heterocyclic carbene (NHC) ligands have been utilized for the polymerization of norbornenes with bromoalkyl groups. nih.govmdpi.com Cationic (η3-allyl)palladium compounds have also been successful in polymerizing this compound esters. rsc.org

Zirconium (Zr) Catalysts: Zirconocene/MAO catalyst systems are noted for their use in the copolymerization of this compound with ethene. hhu.de

Chromium (Cr) Catalysts: While less common, chromium-based catalysts are also mentioned in the literature for the vinyl polymerization of strained cyclic olefins like this compound. hhu.de

The choice of metal and the ligand environment significantly influences the catalyst's activity, the resulting polymer's molecular weight, and its microstructure.

The vinyl polymerization of this compound catalyzed by transition metals is understood to proceed via a coordination-insertion mechanism. The process is initiated by the coordination of the this compound monomer to the active metal center. Following coordination, the monomer is inserted into a metal-alkyl or metal-hydride bond, leading to the growth of the polymer chain. researchgate.net

For palladium-catalyzed systems, a proposed mechanism involves a this compound molecule coordinating to the cationic Pd+ center of a binuclear compound, followed by insertion into the methyl group. researchgate.net In the case of nickel catalysts activated with MAO, a coordination mechanism has also been proposed. hhu.de This step-wise insertion process, repeated with subsequent monomer units, leads to the formation of the high molecular weight saturated polythis compound chain.

Besides transition metal-catalyzed coordination polymerization, Bicyclo[2.2.1]hept-2-ene can also be polymerized through cationic and radical mechanisms, although these methods are less common and often result in lower molecular weight polymers or oligomers. researchgate.net

Cationic Polymerization: This can be initiated by Friedel-Crafts catalysts or other cationic initiators like Lewis acids (e.g., SnCl4) or protonic acids. google.comgoogle.com The process involves the generation of a carbocation that then propagates by attacking the double bond of subsequent monomer units.

Radical Polymerization: Radical catalysts can also be used to polymerize this compound. researchgate.net This method typically yields a saturated polymer with a rearranged structure, featuring 2,7-linkages instead of the 2,3-linkages seen in coordination polymerization. researchgate.net

It is important to note that these approaches are generally less controlled than transition metal-catalyzed methods and are not as widely used for producing high-performance polynorbornenes. researchgate.net

The vinyl addition polymerization method is applicable to both the homopolymerization of this compound and its derivatives, as well as their copolymerization with other olefins.

Homopolymerization: The homopolymerization of this compound yields a rigid polymer with a high glass transition temperature. rsc.org However, the synthesis of high-molecular-weight homopolymers of certain functionalized norbornenes, such as those with bromoalkyl groups, can be challenging due to lower monomer reactivity. nih.govmdpi.com

Copolymerization: To overcome reactivity issues and to tailor polymer properties, this compound and its derivatives are often copolymerized with more reactive monomers like ethene or α-olefins. hhu.demdpi.com For instance, this compound-ethylene copolymers, often produced with metallocene catalysts, are commercially significant materials. hhu.de Copolymerization allows for the modification of properties such as the glass transition temperature and the service window of the resulting polymer. rsc.org

The reactivity of this compound derivatives in polymerization can be significantly influenced by the nature of the substituent. For example, in the case of norbornenes with bromoalkyl groups, the reactivity decreases as the bromine atom gets closer to the double bond. nih.govmdpi.com

Structure-Property Relationships in Polynorbornenes

The properties of polynorbornenes are intricately linked to their molecular structure, which is in turn determined by the polymerization method and the structure of the monomer used.

The structure of the this compound monomer, particularly the presence and nature of substituents, has a profound impact on the microstructure and stereoregularity of the resulting polymer. The stereochemistry of the polymer chain, including tacticity (the stereochemical arrangement of adjacent chiral centers), is a critical factor influencing its physical and mechanical properties. acs.orgrsc.org

The insertion of this compound units into a polymer chain creates stereogenic carbons, leading to complex microstructures. mdpi.com The arrangement of these units can be isotactic, syndiotactic, or atactic. For example, in ethylene-norbornene copolymers, the sequence of this compound units can lead to various stereosequences, such as meso-meso NNN triads. mdpi.com

The endo or exo orientation of substituents on the this compound monomer can also affect its reactivity and the resulting polymer structure. rsc.org Furthermore, the rigidity of the polythis compound backbone, a defining characteristic, can be modified by introducing flexible side chains through the use of functionalized monomers. rsc.org The tacticity of the polymer has been shown to influence its crystal structure and thermal behavior. acs.org For instance, the solvent used during polymerization can influence the tacticity of cyclic polythis compound. rsc.org

Design of Functionalized Polynorbornenes with Tailored Properties

The inherent versatility of the this compound monomer allows for the strategic incorporation of a wide array of functional groups, enabling the synthesis of polynorbornenes with precisely tailored physical, chemical, and mechanical properties. This functionalization can be achieved through two primary approaches: the polymerization of this compound monomers already bearing the desired functional groups, or the post-polymerization modification of a pre-formed polythis compound backbone. These strategies provide a powerful toolkit for designing materials suited for a diverse range of advanced applications, from microelectronics to membrane separations and biomedical devices.

The introduction of specific side groups onto the polythis compound backbone can dramatically alter its macroscopic properties. For instance, the thermal stability, mechanical strength, and solubility of the polymer can be systematically tuned. By selecting appropriate functional moieties, researchers can control properties such as the glass transition temperature (Tg), decomposition temperature (Td), surface energy, refractive index, and dielectric constant.

Tailoring Thermal and Mechanical Properties

The thermal and mechanical properties of polynorbornenes can be effectively controlled through the incorporation of various functional groups. Unfunctionalized vinyl-addition polythis compound (VAPNB) has a limited processing window due to its small difference between the glass transition temperature (Tg) and the decomposition temperature (Td) rsc.orgresearchgate.netrsc.org. However, by copolymerizing this compound with monomers containing alkyl, aryl, or aryl ether substituents, the service window of VAPNBs can be significantly broadened. rsc.orgresearchgate.netrsc.org For example, the introduction of flexible alkyl chains can plasticize the polymer, leading to an increase in the elongation-to-break values and a decrease in brittleness. promerus.com

Copolymerization of this compound-dicarboximide monomers with different substituents, such as cyclohexyl and octyl groups, allows for precise control over the glass transition temperature. The Tg of the resulting copolymers can be linearly tuned between the Tg values of the respective homopolymers, offering a predictable way to design materials with specific thermal characteristics. researchgate.net The incorporation of bulky or rigid side groups, such as phenyl or adamantyl moieties, can increase the Tg of the polymer. researchgate.netadvancedsciencenews.com Conversely, flexible side chains tend to lower the Tg.

Post-polymerization crosslinking is another powerful method to enhance thermal and mechanical properties. For instance, polynorbornenes with thermo-crosslinkable benzocyclobutene side chains can be converted into a crosslinked network after polymerization, resulting in a material with a very high Tg (up to 400 °C) and good processability. rsc.org

Table 1: Influence of Functional Groups on the Thermal and Mechanical Properties of Polynorbornenes

| Monomer/Functional Group | Polymerization Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Elongation-to-Break (%) |

|---|---|---|---|---|

| Unfunctionalized this compound | Vinyl-addition | High | - | < 1 |

| This compound/Triethoxysilyl this compound (90/10) | - | Lowered | - | ~15 |

| This compound with n-alkyl chains (octyl, decyl, dodecyl) | Vinyl-addition | 91.7 to 192.4 | - | Increased ductility |

| N-cyclohexyl-exo-norbornene-5,6-dicarboximide | ROMP | 129 | - | - |

| N-(1-adamantyl)-exo-norbornene-5,6-dicarboximide | ROMP | 271 | - | - |

| This compound with benzocyclobutene side chains (crosslinked) | ROMP | up to 400 | - | - |

This table is interactive and allows for sorting and filtering of the data.

Controlling Surface Properties and Adhesion

The surface properties of polynorbornenes, such as hydrophobicity and adhesion, can be readily modified. Homopolythis compound exhibits poor adhesion to common substrates like silicon, silicon dioxide, and various metals. promerus.com The incorporation of functional groups capable of interacting with the substrate surface is a common strategy to improve adhesion. For example, attaching triethoxysilyl groups to the polymer backbone significantly enhances adhesion to inorganic surfaces through the formation of covalent bonds upon hydrolysis and condensation. promerus.com

Tuning Optical and Dielectric Properties

The optical and dielectric properties of polynorbornenes are of significant interest for applications in microelectronics and optics. The low dielectric constant of unfunctionalized polythis compound makes it a promising candidate for interlevel dielectrics. promerus.com However, the introduction of polar functional groups to improve other properties, such as adhesion, can increase the dielectric constant. For instance, the incorporation of triethoxysilyl groups raises the dielectric constant due to the polarity of the functional group. promerus.com

Conversely, the introduction of bulky, non-polar groups can lower the dielectric constant by increasing the free volume of the polymer. A novel linear silicon-containing polythis compound with thermo-crosslinkable benzocyclobutene side chains, after post-polymerization at high temperature, forms a crosslinked network exhibiting a low dielectric constant of 2.60. rsc.org Researchers have also synthesized a series of polar polynorbornenes with high dielectric relaxation strength by incorporating various dipole moieties as pendant groups, making them suitable for applications in sensors and energy generators. nih.govrsc.org

Designing for Gas Separation Membranes

Polythis compound derivatives are excellent candidates for gas separation membranes due to their high free volume and the ease with which their properties can be tailored. mdpi.combenthamdirect.com The permeability and selectivity of these membranes can be fine-tuned by introducing specific functional groups. For example, polynorbornenes with trimethylsilyl (B98337) groups have shown extremely high CO2 permeability. mdpi.com The introduction of flexible siloxane substituents can lead to solubility-controlled separation for light hydrocarbon gases. rsc.org

The performance of polythis compound-based gas separation membranes is highly dependent on the size and nature of the side chains. Even a small change, such as replacing a hydrogen atom with a methyl group, can lead to a significant increase in gas permeability. mdpi.com Crosslinking the polymer matrix after membrane formation is another strategy to improve the stability and selectivity of the membranes. mdpi.com

Table 2: Gas Permeability of Functionalized Polynorbornenes

| Functional Group | Gas | Permeability (Barrer) | CO2/CH4 Selectivity | CO2/N2 Selectivity |

|---|---|---|---|---|

| Trimethylsilyl | CO2 | 4350 | 5.5 | - |

| Triethylsiloxane | CO2 | 1350 | - | 17 |

| Ethoxy groups on a methyl-substituted backbone | C4H10 | - | 21.5 (C4H10/CH4) | - |

| Methoxysilyl on a tricyclononene backbone | CO2 | 190 | - | - |

This table is interactive and allows for sorting and filtering of the data.

Post-Polymerization Modification

Post-polymerization modification (PPM) is a powerful strategy that allows for the introduction of functional groups that may not be compatible with the polymerization conditions. wiley-vch.de This approach involves polymerizing a monomer with a latent or protected functional group, followed by a chemical transformation to unmask or introduce the desired functionality.

A variety of chemical reactions can be employed for PPM of polynorbornenes, including "click" chemistry reactions like the thiol-ene addition. wiley-vch.demdpi.com For example, polynorbornenes containing α-bromo ester moieties can be modified through facile substitution with triphenylphosphine (B44618), followed by a Wittig reaction with various aldehydes to introduce cinnamate (B1238496) esters. nih.gov This method provides a versatile platform for creating a library of functionalized polymers from a single parent polymer.

PPM has also been used to develop materials for biomedical applications. For instance, polythis compound-based bioconjugates have been synthesized by grafting polymers from proteins using aqueous ring-opening metathesis polymerization (ROMP), which can help to reduce the immunogenicity of the protein. researchgate.netnih.gov

Applications of Bicyclo 2.2.1 Hept 2 Ene and Its Derivatives in Advanced Research

Bicyclo[2.2.1]hept-2-ene as a Versatile Building Block in Organic Synthesis

The unique structural and electronic properties of bicyclo[2.2.1]hept-2-ene render it a valuable scaffold for the construction of intricate molecular architectures. Its high reactivity, driven by the release of ring strain, allows it to participate in a wide array of chemical transformations.

Synthesis of Complex Polycyclic Structures and Natural Products

The rigid framework of bicyclo[2.2.1]hept-2-ene serves as an excellent starting point for the synthesis of complex polycyclic and caged molecules. The strained double bond readily undergoes various cycloaddition reactions, providing access to a diverse range of intricate structures. For instance, the Diels-Alder reaction of cyclopentadiene (B3395910) with various dienophiles is a common method to synthesize substituted norbornene derivatives, which can then be further elaborated into more complex systems.

Ring-opening metathesis polymerization (ROMP) of this compound derivatives, followed by subsequent chemical transformations, has emerged as a powerful strategy for the synthesis of complex polycyclic aromatic hydrocarbons. Furthermore, bicyclo[2.2.1]hept-2-ene and its derivatives have been utilized as key intermediates in the total synthesis of various natural products. The conformational rigidity of the bicyclo[2.2.1]heptane skeleton allows for a high degree of stereocontrol in subsequent reactions, which is crucial for the synthesis of stereochemically complex natural products. For example, substituted bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.1]hept-5-en-2-one are pivotal starting materials for synthesizing chiral compounds with highly substituted cyclopentyl moieties, which are core structures in prostaglandins, terpenes, and carbocyclic sugars. nih.gov

Construction of Molecular Cages and Supramolecular Assemblies

The well-defined geometry and rigidity of the bicyclo[2.2.1]hept-2-ene framework make it an ideal component for the construction of molecular cages and other supramolecular assemblies. These structures are of great interest for applications in host-guest chemistry, molecular recognition, and catalysis.

Ligands incorporating the bicyclo[2.2.2]oct-7-ene unit, a close structural relative of this compound, have been successfully employed in the assembly of metal-organic cages. researchgate.net These cages can exhibit permanent porosity and have potential applications in gas storage and separation. The rigid backbone provided by the bicyclic unit is crucial for maintaining the structural integrity of the cage and its internal cavity. researchgate.net

Precursors for Bioactive Esters and Pharmaceuticals

Derivatives of bicyclo[2.2.1]hept-2-ene have shown promise as precursors for the synthesis of bioactive esters and pharmaceutical compounds. The bicyclic scaffold can be functionalized with various pharmacophores to generate novel drug candidates with unique three-dimensional structures.

For instance, carbocyclic nucleoside analogues containing the bicyclo[2.2.1]hept-2-ene-2-methanol framework have been synthesized and investigated for their potential biological activity. nih.gov Additionally, N-aminobicyclo[2.2.1]hept-2-ene-endo-5,endo-6-dicarboximide and its derivatives have been prepared and studied for their reactivity and potential as bioactive molecules. researchgate.net The synthesis of various amide and sulfonamide derivatives from this scaffold highlights the potential for creating a diverse library of compounds for biological screening. researchgate.net

Functional Polymers and Advanced Materials from Bicyclo[2.2.1]hept-2-ene

The polymerization of bicyclo[2.2.1]hept-2-ene and its functionalized derivatives, primarily through ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization, yields a class of polymers known as polynorbornenes. These materials exhibit a unique combination of properties, making them suitable for a wide range of advanced applications.

High-Performance Polymeric Materials (e.g., Dielectric, Mechanical, Thermal Stability)

Polynorbornenes are known for their excellent thermal stability, high glass transition temperatures, and low dielectric constants, making them attractive for applications in microelectronics and as high-performance engineering thermoplastics. acs.orgnih.gov The properties of these polymers can be readily tuned by incorporating different functional groups into the this compound monomer.

Functionalized polynorbornenes have been developed as low-k dielectric materials for use in microelectronic packaging. researchgate.net For example, a fluorinated polythis compound synthesized via ROMP and subsequent cross-linking exhibited a low dielectric constant (Dk) of 2.39 and a low dissipation factor (Df) of 3.7 × 10⁻³ at a high frequency of 5 GHz. nih.gov The thermal stability of these polymers is also noteworthy, with many derivatives showing decomposition temperatures well above 300°C. chemistryviews.orgrsc.org

The mechanical properties of polynorbornenes can also be tailored. While the homopolymer can be brittle, the incorporation of flexible alkyl chains can significantly improve the elongation-to-break values. researchgate.net Copolymers of this compound with other monomers can also lead to materials with enhanced mechanical toughness.

Table 1: Properties of High-Performance Polymers from Bicyclo[2.2.1]hept-2-ene Derivatives

| Polymer Derivative | Dielectric Constant (Dk) at 1 MHz | Tensile Strength (MPa) | Young's Modulus (GPa) | Decomposition Temperature (Td, 5% weight loss) (°C) |

|---|---|---|---|---|

| Poly(N-3,5-bis(trifluoromethyl)biphenyl-norbornene-pyrrolidine) | 20 | Not Reported | Not Reported | ~300 chemistryviews.org |

| Poly(N-phenyl-norbornene-pyrrolidine) | 3 | Not Reported | Not Reported | ~300 chemistryviews.org |

| Cross-linked Fluorinated Polythis compound | 2.39 (at 5 GHz) | Not Reported | Not Reported | >400 |

| Neat polyNCA | Not Reported | ~12 | ~0.3 | Not Reported |

Porous Organic Polymers for Adsorption and Separation Technologies (e.g., Gas Membranes, CO2 Capture)

The rigid and contorted structure of polythis compound chains can lead to the formation of porous organic polymers (POPs) with high free volume and large surface areas. These materials are highly promising for applications in gas separation, including the capture of carbon dioxide (CO2).

Polythis compound-based membranes have demonstrated excellent performance in gas separation applications. semanticscholar.org The introduction of bulky side groups, such as trimethylsilyl (B98337), can significantly increase the gas permeability. For instance, a polythis compound with trimethylsilyl groups exhibited a CO2 permeability of 4350 Barrer. nih.gov The selectivity of these membranes can also be tuned by adjusting the chemical structure of the monomer. Copolymers of 5-vinyl-2-norbornene and this compound have shown that increasing the vinyl-norbornene content leads to higher CO2 permeability. nih.gov

Furthermore, POPs derived from this compound derivatives have been investigated for their CO2 capture capabilities. These materials can exhibit high CO2 uptake capacities due to their microporous structure and the potential for introducing CO2-philic functional groups. For example, certain porous organic polymers have shown CO2 uptake capacities as high as 4.22 to 6.3 mmol g⁻¹ at 273 K and 1 bar. osti.gov The ability to tailor the pore size and surface chemistry of these polymers makes them highly attractive for developing next-generation CO2 capture technologies. rsc.org

Table 2: Performance of Porous Organic Polymers from Bicyclo[2.2.1]hept-2-ene in Gas Separation and CO2 Capture

| Polymer/Membrane | Target Gas | Permeability (Barrer) | Selectivity | CO2 Uptake Capacity (mmol g⁻¹) |

|---|---|---|---|---|

| Polyvinylthis compound (pVNB) | CO2 | 104 | Not Reported | Not Applicable |

| Trimethylsilyl-substituted Polythis compound | CO2 | 4350 | CO2/CH4: 5.5 | Not Applicable |

| Addition Polythis compound with perfluorophenyl side groups | CO2 | 225 | CO2/N2: 20.5 | Not Applicable |

| Covalent Triazine Framework (CTF) | CO2 | Not Applicable | Not Applicable | 4.7 at 273 K, 1 bar |

Polymers for Energy Applications (e.g., Polymer Electrolytes, Energy Storage)

Polymers derived from Bicyclo[2.2.1]hept-2-ene, commonly known as this compound, are emerging as significant materials in the field of energy applications, particularly for next-generation batteries. Their unique properties, such as high mechanical strength, thermal stability, and tunable chemical functionality, make them ideal candidates for polymer electrolytes in lithium-metal batteries.

Researchers have developed novel polycarbonate-based gel polymer electrolytes (GPEs) synthesized via ring-opening metathesis polymerization (ROMP) of this compound derivatives. These GPEs exhibit high ionic conductivity, reaching up to 3.43 mS cm⁻¹ at room temperature, and possess a high electrochemical oxidation voltage. acs.org This combination of properties helps to address the safety concerns associated with liquid electrolytes, such as flammability and leakage, while offering higher ionic conductivity than many solid polymer electrolytes (SPEs). acs.org

In the realm of SPEs, this compound-based polymers have been investigated as single-ion conductors, which are advantageous for minimizing concentration polarization and enhancing charge and discharge rates in lithium cells. techbriefs.com this compound sulfonic acid esters, synthesized via ROMP, result in polymer structures with sulfonate ionomers attached to the backbone. techbriefs.com This design immobilizes the anion, allowing only for the conduction of mobile Li⁺ ions. techbriefs.com Blending these polymers with poly(ethylene oxide) has produced free-standing films with conductivities of 2 × 10⁻⁵ S·cm⁻¹ at ambient temperature. techbriefs.com

Furthermore, bottlebrush polynorbornenes carrying polyethylene glycol (PEG) side chains have demonstrated ionic conductivity an order of magnitude higher than linear PEG at temperatures between 25–80 °C. acs.org Block copolymers synthesized by ROMP also show good thermal stability over a wide temperature range, from -25 to +200 °C, making them suitable for high-temperature lithium batteries. acs.org Quaternized polythis compound random copolymers are also being tailored for various energy storage devices, with studies focusing on the impact of polymer composition on properties like hydroxide conductivity and water uptake for fuel cell applications. acs.orgornl.gov A copolymer of 5-(3-bromopropyl)-2-norbornene and this compound with trimethylammonium groups achieved a hydroxide conductivity of 109 mS/cm at 80 °C. ornl.gov

Responsive and Self-Healing Polymeric Systems

The development of polymers capable of self-repair is a critical area of materials science, aiming to extend material lifespan and reduce waste. Polythis compound and its derivatives are being explored for their potential in creating responsive and self-healing systems. These materials can be designed to heal damage autonomously or in response to an external stimulus.

One approach involves the use of metallopolymer gels. For instance, metallogels formed by the supramolecular assembly of terpyridine-functionalized this compound polymers with metal ions like Ni²⁺, Co²⁺, Fe²⁺, and Zn²⁺ exhibit self-healing properties. researchgate.net The healing mechanism in these systems is based on the reversible nature of metal-ligand bonds. Among these, gels based on Zn²⁺ ions show the fastest self-healing at room temperature without external stimuli, attributed to the lower affinity of the metal-ligand binding. researchgate.net

Another strategy focuses on creating reversible crosslinks within the polymer network. This can be achieved through dissociative processes, where crosslinks break and reform, or associative processes involving the interaction of reactive end groups. researchgate.net These dynamic bonds, which can include hydrogen bonds, allow the material to mend itself after being damaged. e3s-conferences.orgyoutube.com

Shape memory polymers (SMPs) based on polythis compound also contribute to self-healing capabilities. When blended with materials like bitumen for road construction, polythis compound can enhance thermal stability and hardness. researchgate.net The shape memory effect can be triggered to aid in closing cracks and restoring the material's integrity. Research has shown that the addition of polythis compound to bitumen results in a compatible blend with increased decomposition temperatures. researchgate.net

The self-healing efficiency of these systems can be substantial. For example, a self-healing polyisoprene, a type of polyolefin, demonstrated the ability to bear weights of up to 2.5 kilograms after a cut was healed for just one minute at room temperature. riken.jp This physical self-healing mechanism is attributed to the specific microstructure of the polymer. riken.jp

Optical Materials and Photochromic Applications

Polymers derived from Bicyclo[2.2.1]hept-2-ene are valuable platforms for creating advanced optical materials due to the ease with which functional chromophores can be incorporated into the polymer structure. This allows for the development of materials with tunable optical properties, particularly photochromism, where the material undergoes a reversible change in color upon exposure to light.

Several types of photochromic molecules have been attached as side groups to polythis compound backbones, leading to a variety of light-responsive materials:

Spiropyrans: Linear polynorbornenes with spiropyran side groups have been synthesized. acs.orgnih.gov Under UV irradiation, the colorless spiropyran isomerizes to the colored merocyanine form. This property has been used to create layer-by-layer films that can be assembled and disassembled with light, suggesting applications in photocontrolled delivery systems. acs.orgnih.gov

Azobenzenes: Addition-type polynorbornenes containing azobenzene chromophores have been developed. These polymers exhibit excellent thermal stability and undergo photoisomerization, which can be observed in real-time. koreascience.kr The rate of isomerization and relaxation is dependent on the specific structure of the azobenzene moiety. koreascience.kr

Rhodamines: Polynorbornenes with installed rhodamine dyes have been synthesized via Ring-Opening Metathesis Polymerization (ROMP). These polymers exhibit not only photochromism (changing color when exposed to UV light) but also mechanochromism and thermochromism, making them multi-stimuli-responsive materials. nih.gov

α-Cyanostilbenes: Liquid crystalline polynorbornenes featuring α-cyanostilbene side-chains have been shown to exhibit photoinduced reversible fluorescence switching. rsc.org Polymer thin films can change their fluorescence colors under UV light of different wavelengths (365 nm and 254 nm) due to reversible E/Z isomerization and [2+2] dimerization. rsc.org

The synthesis method, such as addition polymerization or ROMP, influences the properties of the final material. For instance, addition-type polynorbornenes are known for their very high glass transition temperatures (300-360 °C), which is beneficial for the long-term stability of optical information storage. koreascience.kr

Ion Exchange and Proton Exchange Membranes

Polymers based on Bicyclo[2.2.1]hept-2-ene are highly promising for applications in ion exchange and proton exchange membranes, which are critical components of technologies like fuel cells and water electrolyzers. acs.orgresearchgate.net The versatility of this compound chemistry allows for the synthesis of both anion-exchange membranes (AEMs) and cation-exchange membranes with tailored properties.

Anion-Exchange Membranes (AEMs): Polythis compound-based AEMs have been extensively studied due to their potential for high ion conductivity and stability. mdpi.com These membranes are often synthesized through vinyl addition polymerization or ROMP. acs.orgresearchgate.net Key research findings include:

High Conductivity: Cross-linked polythis compound AEMs can achieve high hydroxide conductivity. For example, tetrablock copolymers with a high ion-exchange capacity (IEC) of 3.46 mequiv/g have been developed. acs.org A random copolymer membrane demonstrated a conductivity of 194 mS/cm at 80 °C, comparable to that of a block copolymer (201 mS/cm at 80 °C). osti.gov

Control of Water Uptake: Excessive water uptake can lead to swelling and softening of the membrane. Light cross-linking is an effective strategy to control water uptake while maintaining high IEC. acs.org

Chemical Stability: The all-hydrocarbon backbone of vinyl addition polynorbornenes provides excellent chemical stability in the high pH environments of alkaline fuel cells. mdpi.com

Microstructure: Block copolymers can form well-defined microphase-separated structures, creating efficient ion-conducting channels. mdpi.comosti.gov However, high ionic conductivity can also be achieved in random copolymers and homopolymers. osti.gov

Fluorination: Introducing perfluorinated branch chains into the polymer structure can lead to high hydroxide conductivity (up to 106.9 mS cm⁻¹ at 80 °C) even at low IEC, due to ion clustering and side-chain microphase separation. mdpi.com

Cation-Exchange Membranes: Research has also focused on developing cation-exchange membranes from modified polynorbornenes. One approach involves synthesizing poly(N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide) and then replacing a fluorine atom with a sulfonic acid group under mild conditions. csic.es This method avoids the potential for polymer chain degradation that can occur with direct sulfonation of phenyl groups. csic.es The presence of fluorine atoms in the side chains can also increase gas permeability by reducing intramolecular interactions. csic.es

Nanomaterials Based on Polynorbornenes

The unique polymerization characteristics of Bicyclo[2.2.1]hept-2-ene and its derivatives make them excellent building blocks for the creation of advanced nanomaterials. Polynorbornenes can be used to form polymer shells on nanoparticles, create nanocomposites with enhanced properties, and self-assemble into nanostructures for various applications.

Polymer-Coated Nanoparticles: Polythis compound can be grown radially from the surface of nanoparticles using surface-initiated polymerization techniques like ROMP. This creates a polymer "brush" layer that can stabilize the nanoparticle core and introduce new functionalities.

Gold Nanoparticles: Cross-linked polythis compound shells have been grown on gold nanoparticles. The polymer is initiated from the particle surface, and subsequent cross-linking, for example with diamines, enhances the stability of the nanoparticles against oxidative etching. acs.org The stability can be tuned by the choice of cross-linker. acs.org These structures can also be used to create hollow polymer capsules by etching away the nanoparticle core, with potential applications in drug delivery. acs.org

Silica Nanoparticles: Nanocomposites consisting of a silica core with a polythis compound brush have also been prepared via ROMP. The density of the polymer chains on the surface can be controlled, which is crucial for tailoring the properties of the final material. acs.org

Polymer Nanocomposites: Polythis compound can be combined with inorganic nanomaterials to create nanocomposites with improved thermal and dielectric properties.

Polythis compound/Montmorillonite (MMT) Nanocomposites: Exfoliated nanocomposites have been synthesized by in-situ ROMP of this compound within the layers of MMT clay. ege.edu.tr The resulting materials exhibit a homogeneous distribution of clay platelets and show higher thermal degradation temperatures and lower dielectric constants compared to pure polythis compound. The dielectric constant was found to decrease as the clay content increased, making these materials promising for low-dielectric film applications in the electronics industry. ege.edu.tr

Self-Assembled Nanoparticles: Amphiphilic block copolymers containing polythis compound can self-assemble in solution to form nanoparticles.

Thermosensitive Nanoparticles: Core-shell nanoparticles with a hydrophobic polythis compound core and a hydrophilic poly(ethylene oxide) (PEO) shell have been designed. rsc.orgrsc.org These nanoparticles are thermosensitive; an increase in temperature above the glass transition temperature of the polythis compound core (around 37 °C) causes the core to contract, leading to the release of encapsulated molecules like DNA oligonucleotides. rsc.org This makes them promising carriers for targeted drug delivery. rsc.orgrsc.org

Biohybrid Materials Synthesis (e.g., Plant-Polythis compound Conjugates)

Biohybrid materials combine biological components with synthetic materials to create new functional systems that leverage the properties of both. nih.govfraunhofer.de Bicyclo[2.2.1]hept-2-ene derivatives are increasingly used in this field due to the versatility of ROMP, which allows for polymerization under mild, biocompatible conditions.

Plant-Polythis compound Conjugates: A novel approach has been developed to integrate this compound-derived polymers with living plants. nih.govacs.org This method uses a grafting-from ROMP technique under physiological conditions to create a polymer layer on the surface of plant leaves. nih.govacs.org The process involves:

Creating biological macroinitiators on the leaf surface.

Polymerizing this compound-derived monomers via spray coating. acs.org

Two types of monomers have been successfully polymerized on the leaves of Nicotiana benthamiana: this compound polyethylene glycol imide (NBPEG) and this compound zwitterionic sulfobetaine (NBZW). acs.org The presence of these polymer layers was confirmed by various characterization techniques. acs.org This technology opens up possibilities for large-scale plant modification and could be used to develop thermal barriers, biosensors, or crop protection layers to enhance plant health and resilience. nih.govacs.org

Protein-Polythis compound Conjugates: Polynorbornenes have also been conjugated to proteins to improve their therapeutic properties. This is often seen as an alternative to PEGylation, which can sometimes cause hypersensitivity reactions.

"Graft-to" Approach: Water-soluble polythis compound block copolymers have been synthesized via ROMP and then attached to lysine residues on protein surfaces. acs.org This method was demonstrated with viral nanoparticles from bacteriophage Qβ, a common platform in nanomedicine. The resulting conjugates showed no cytotoxicity. acs.org

"Grafting-from" Approach: This technique has been used to synthesize conjugates of therapeutically relevant enzymes like urate oxidase (uricase), which is used to treat gout. rsc.orgresearchgate.netrsc.org Polythis compound chains are grown directly from the protein surface. These conjugates have been shown to:

Retain bioactivity comparable to PEGylated uricase. rsc.org

Exhibit increased stability at different temperatures and pH levels. rsc.org

Have low protein immunogenicity. rsc.org

Avoid recognition by anti-PEG antibodies when a zwitterionic polythis compound is used. rsc.orgrsc.org

These findings highlight the potential of polythis compound-based bioconjugates as a next-generation platform for protein therapeutics. rsc.org

Bicyclo[2.2.1]hept-2-ene in Catalysis and Ligand Design

Bicyclo[2.2.1]hept-2-ene (this compound) and its derivatives play a multifaceted role in the field of catalysis. The strained double bond of the this compound molecule makes it a highly reactive monomer in various polymerization reactions and a key component in sophisticated catalytic cycles. evitachem.com Furthermore, functionalized norbornenes can act as ligands, influencing the outcome of catalytic transformations.

Role in Catalytic Cycles: this compound is a cornerstone of the Palladium/Norbornene cooperative catalysis, often referred to as the Catellani reaction. nih.gov In this process, this compound acts as a transient mediator that enables the functionalization of aryl halides at the ortho position and a less reactive C-H bond at the meta position. rsc.org The reaction typically proceeds through several key steps: ortho C-H activation, this compound insertion into the Pd-C bond, and subsequent C-H activation at a different position. rsc.org The structure of the this compound molecule is critical in every step of the catalytic cycle, and structurally modified norbornenes are used to solve selectivity challenges and improve reaction efficiency. nih.gov

Monomer in Catalysis: this compound is readily polymerized via two main pathways catalyzed by transition metal complexes:

Ring-Opening Metathesis Polymerization (ROMP): This is a powerful method for synthesizing polynorbornenes with a wide range of functional groups. Catalysts for ROMP are often based on ruthenium, such as Grubbs catalysts, or tungsten. researchgate.netrsc.org For example, a tungsten(II) carbonyl compound has been shown to be an effective catalyst for the dimerization and ROMP of this compound. researchgate.net

Vinyl Addition Polymerization: This pathway produces polymers with a saturated, all-carbon backbone, leading to materials with high thermal stability and chemical resistance. Palladium(II) complexes are commonly used as catalysts for this type of polymerization. researchgate.netacs.orgosti.gov The performance of these catalysts is highly dependent on the ligands attached to the metal center. researchgate.netacs.org